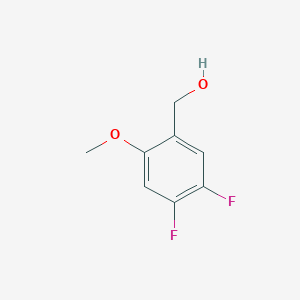

4,5-Difluoro-2-methoxybenzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

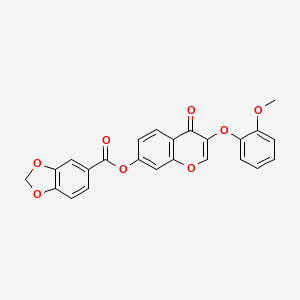

“4,5-Difluoro-2-methoxybenzyl alcohol” is a chemical compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H8F2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .Scientific Research Applications

Photocatalytic Oxidation

- Selective Photocatalytic Oxidation on Titanium Dioxide : Benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, have been studied for their photocatalytic oxidation into corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere, showing high conversion and selectivity under both UV-light and visible light irradiation (Higashimoto et al., 2009).

- Photocatalytic Transformation in Aqueous Zinc Oxide Suspensions : The transformations of methoxybenzyl alcohols, including photocatalytic oxidation to aldehydic products, were studied as a function of substrate concentration, revealing the roles of hydroxyl radicals and positive holes in these transformations (Richard et al., 1997).

Protecting Group Chemistry

- Introduction as a New Protecting Group : 4-Methoxy-α-methylbenzyl alcohol was introduced as a new protecting group for carboxylic acids. Its esters were hydrolyzed in good yield, demonstrating compatibility with various functional groups (Yoo et al., 1990).

- Selective Removal of Protecting Groups : Methoxybenzyl protecting groups of alcohols were efficiently removed under neutral conditions, showcasing the specificity and efficiency of this method in protecting group chemistry (Oikawa et al., 1982).

Chemical Synthesis and Modification

- Aryl-Alcohol Oxidase from Pleurotus Eryngii : The enzyme aryl-alcohol oxidase showed activity on methoxybenzyl alcohols, highlighting its potential in chemical synthesis and the study of enzymatic reactions (Guillén et al., 1992).

- Modification of Kraft Lignin : Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) was treated under acidic conditions, affecting the antioxidant properties in polypropylene. This research shows the potential of methoxybenzyl alcohol derivatives in material science and polymer modification (Pouteau et al., 2005).

Properties

IUPAC Name |

(4,5-difluoro-2-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMOMFYKRNGTIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CO)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

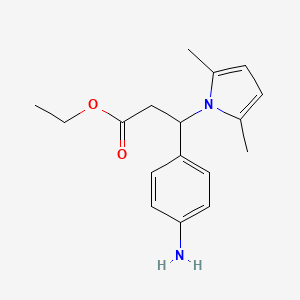

![N-(4-ethoxyphenyl)sulfonyl-N-[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2688432.png)

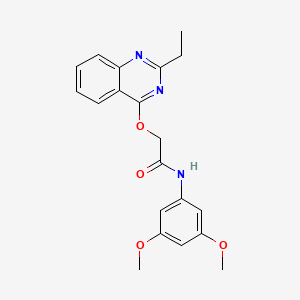

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2688435.png)

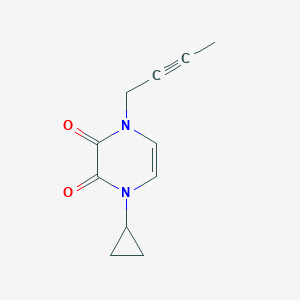

![2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine](/img/structure/B2688437.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/no-structure.png)

![Ethyl 2,4-bis(trifluoromethyl)-4a,10a-dihydroimidazo[1,2-a][1,8]naphthyridine-8-carboxylate](/img/structure/B2688440.png)